

N-Butylthiophosphoric Triamide (NBPT): A Technical Guide to Its Physicochemical Properties

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Compound of Interest

Compound Name: *N-Butylthiophosphoric triamide*

Cat. No.: *B043497*

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For Researchers, Scientists, and Drug Development Professionals

N-Butylthiophosphoric triamide (NBPT) is a prominent urease inhibitor used primarily in agriculture to improve the efficiency of urea-based fertilizers. By delaying the conversion of urea to ammonia, NBPT reduces nitrogen loss to the atmosphere. An understanding of its physicochemical properties is paramount for its effective formulation, application, and for assessing its environmental fate. This technical guide provides an in-depth overview of the core physicochemical characteristics of NBPT, detailed experimental methodologies for their determination, and a visualization of its mechanism of action.

Core Physicochemical Properties

The fundamental physicochemical properties of **N-Butylthiophosphoric triamide** are summarized in the table below, providing a clear comparison of quantitative data sourced from various scientific and regulatory documents.

Property	Value	Test Condition	Reference(s)
Molecular Formula	C ₄ H ₁₄ N ₃ PS	-	[1]
Molecular Weight	167.21 g/mol	-	[1]
Appearance	White to off-white crystalline solid	-	[1]
Melting Point	58-60 °C	-	[1]
Boiling Point	277.4 ± 23.0 °C	Predicted	[1]
Density	1.171 ± 0.06 g/cm ³	Predicted	[1]
Vapor Pressure	0.001-1.7 Pa	25 °C	[1]
Water Solubility	4.3 g/L	25 °C	[1]
Partition Coefficient (log P)	-0.32 to 0.444	20-25 °C	[2]
Flash Point	96 °C	-	[1]
pKa	6.23 ± 0.70	Predicted	[1]

Experimental Protocols

Detailed and standardized methodologies are crucial for the accurate and reproducible determination of physicochemical properties. The following sections outline the experimental protocols for key properties of NBPT, based on internationally recognized OECD guidelines.

Determination of Melting Point (OECD Guideline 102)

The melting point of NBPT can be determined using the capillary method with a liquid bath or a metal block apparatus.

Principle: A small, dried sample of NBPT is packed into a capillary tube and heated at a controlled rate. The temperatures at which the substance begins to melt and is completely molten are recorded as the melting range.

Apparatus:

- Capillary tubes (sealed at one end)
- Heating bath (e.g., silicone oil bath) or metal block apparatus with controlled heating and a calibrated thermometer or temperature sensor.
- Magnifying lens for observation.

Procedure:

- **Sample Preparation:** A small amount of finely powdered, dry NBPT is introduced into a capillary tube to a height of 2-4 mm.
- **Apparatus Setup:** The capillary tube is placed in the heating apparatus.
- **Heating:** The temperature is raised at a rate of approximately 1-2 °C per minute.
- **Observation:** The sample is observed through the magnifying lens. The temperature at which the first signs of melting are observed is recorded as the onset of melting. The temperature at which the last solid particle disappears is recorded as the end of melting.
- **Reporting:** The melting range is reported. For a pure substance, this range should be narrow.

Determination of Water Solubility (OECD Guideline 105)

The flask method is suitable for determining the water solubility of NBPT, as its solubility is above 10^{-2} g/L.[3]

Principle: A supersaturated solution of NBPT in water is prepared and allowed to equilibrate at a constant temperature. The concentration of NBPT in the aqueous phase is then determined by a suitable analytical method.

Apparatus:

- Constant temperature water bath or shaker.
- Flasks with stoppers.
- Centrifuge or filtration apparatus.

- Analytical instrument for concentration measurement (e.g., High-Performance Liquid Chromatography - HPLC).

Procedure:

- **Equilibration:** An excess amount of NBPT is added to a known volume of distilled water in a flask. The flask is then agitated in a constant temperature bath (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).
- **Phase Separation:** The solution is allowed to stand at the same constant temperature to allow undissolved solid to settle. If necessary, centrifugation or filtration is used to separate the solid and aqueous phases.
- **Analysis:** A sample of the clear aqueous phase is carefully withdrawn and its NBPT concentration is determined using a validated HPLC method.
- **Reporting:** The water solubility is reported in g/L at the specified temperature.

Determination of Vapor Pressure (OECD Guideline 104)

Given the low vapor pressure of NBPT, the gas saturation method is an appropriate technique.

[4][5]

Principle: A stream of inert gas is passed through or over the substance at a known flow rate, becoming saturated with the substance's vapor. The amount of substance transported by the gas is determined, and from this, the vapor pressure is calculated.

Apparatus:

- Constant temperature bath.
- Saturation column containing the test substance.
- Inert gas supply with a flow meter.
- Trapping system (e.g., sorbent tubes) to collect the vaporized substance.

- Analytical instrument for quantifying the trapped substance (e.g., Gas Chromatography - GC).

Procedure:

- Saturation: The inert gas is passed through the saturation column containing NBPT at a controlled, low flow rate to ensure saturation. The column is maintained at a constant temperature.
- Trapping: The gas stream exiting the column is passed through a trapping system to collect the vaporized NBPT.
- Quantification: The amount of NBPT collected in the trap is quantified using a suitable analytical method.
- Calculation: The vapor pressure is calculated from the mass of the substance collected, the volume of gas passed through, and the temperature, using the ideal gas law.

Determination of Partition Coefficient (n-octanol/water) (OECD Guideline 107)

The shake flask method is suitable for determining the log P value of NBPT.[\[6\]](#)[\[7\]](#)

Principle: NBPT is dissolved in a two-phase system of n-octanol and water. The system is shaken until equilibrium is reached, and the concentration of NBPT in each phase is determined. The partition coefficient is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Apparatus:

- Separatory funnels or centrifuge tubes with stoppers.
- Mechanical shaker.
- Centrifuge.
- Analytical instrument for concentration measurement (e.g., HPLC).

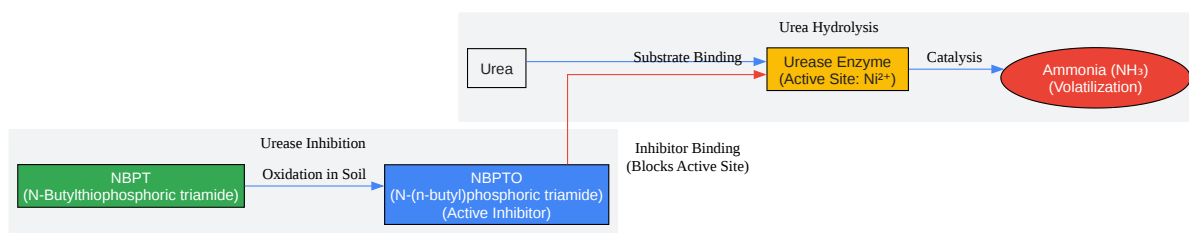
Procedure:

- **Preparation:** n-Octanol and water are mutually saturated before use. A solution of NBPT is prepared in either n-octanol or water.
- **Partitioning:** A known volume of the NBPT solution and the other solvent are placed in a separatory funnel. The funnel is shaken at a constant temperature until equilibrium is achieved.
- **Phase Separation:** The two phases are separated by allowing them to stand or by centrifugation.
- **Analysis:** The concentration of NBPT in each phase is determined by a suitable analytical method.
- **Calculation:** The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to that in the aqueous phase. The result is typically expressed as $\log P$.

Mechanism of Action and Experimental Workflow

NBPT acts as a urease inhibitor, a process crucial to its function in agriculture. The following diagrams, created using the DOT language, illustrate the signaling pathway of urease inhibition by NBPT and a typical experimental workflow for its evaluation.

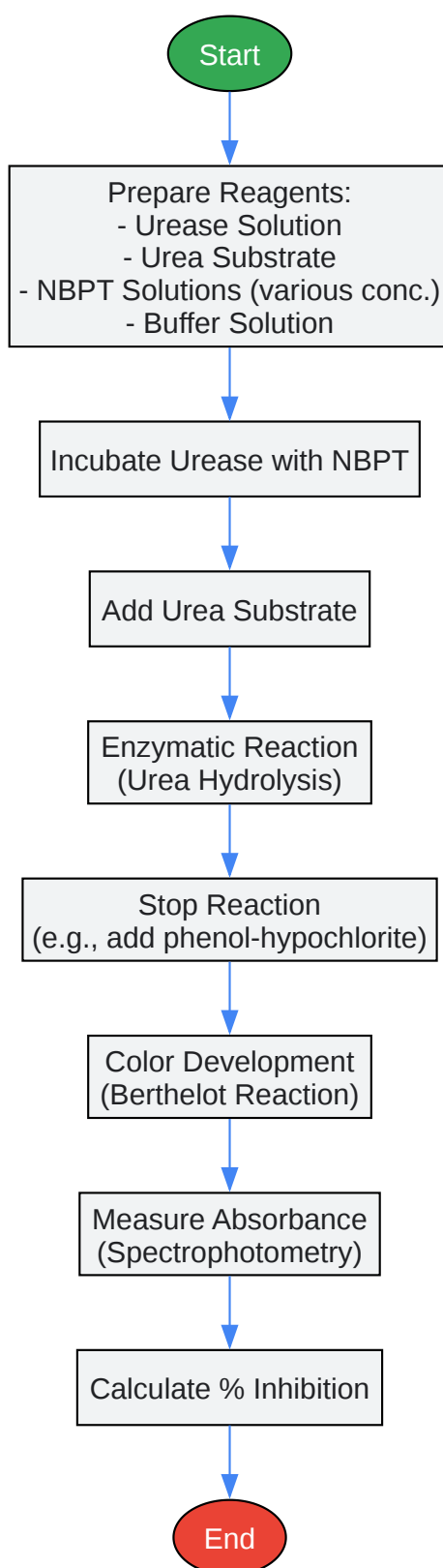
Urease Inhibition Pathway by NBPT



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Caption: Urease inhibition pathway of NBPT.

Experimental Workflow for Urease Inhibition Assay



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Caption: Workflow for urease inhibition assay.

This technical guide provides a comprehensive overview of the physicochemical properties of **N-Butylthiophosphoric triamide**, equipping researchers and professionals with the necessary data and methodologies for their work. The provided visualizations offer a clear understanding of its mechanism of action and the experimental procedures involved in its study.

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